Cas no 73667-51-3 (Ziziphin)

Ziziphin structure
Ziziphin structure
Product Name:Ziziphin
CAS-nummer:73667-51-3
MF:C51H80O18
MW:981.183g/mol
CID:567391
PubChem ID:441957
Update Time:2024-03-01

Ziziphin Chemische en fysische eigenschappen

Naam en identificatie

    • a-L-Mannopyranoside, (3b,16b,23R)-3-[[4-O-(6-deoxy-a-L-mannopyranosyl)-a-L-arabinopyranosyl]oxy]-16,23:16,30-diepoxydammar-24-en-20-yl6-deoxy-, 2,3-diacetate (9CI)
    • LogP
    • a-L-Mannopyranoside, (3b,16b,23R)-3-[[4-O-(6-deoxy-a-L-mannopyranosyl)-a-L-arabinopyranosyl]oxy]-16,23:16,30-diepoxydammar-24
    • ZIZIPHIN
    • [(16S,23R)-3β-[[4-O-(6-Deoxy-α-L-mannopyranosyl)-α-L-arabinopyranosyl]oxy]-16β,23:16,30-diepoxydammar-24-en-20-yl]-6-deoxy-α-L-mannopyranoside 2,3-diacetate
    • α-L-Mannopyranoside, (3β,16β,23R)-3-[[4-O-(6-deoxy-α-L-mannopyranosyl)-α-L-arabinopyranosyl]oxy]-16,23:16,30-diepoxydammar-24-en-20-yl 6-deoxy-, 2,3-diacetate
    • C08991
    • CHEBI:10120
    • 73667-51-3
    • SCHEMBL350002
    • Q2363204
    • Ziziphin
    • Inchi: 1S/C51H80O18/c1-23(2)18-28-19-49(11,69-45-41(65-27(6)53)40(64-26(5)52)35(55)25(4)63-45)42-29-12-13-32-47(9)16-15-33(46(7,8)31(47)14-17-48(32,10)50(29)21-51(42,68-28)61-22-50)67-43-38(58)36(56)30(20-60-43)66-44-39(59)37(57)34(54)24(3)62-44/h18,24-25,28-45,54-59H,12-17,19-22H2,1-11H3/t24-,25-,28-,29+,30-,31-,32+,33-,34-,35-,36-,37+,38+,39+,40+,41+,42-,43-,44-,45-,47-,48+,49-,50-,51-/m0/s1
    • InChI-sleutel: SPFBVQWRJFUDBB-FYBFSNJASA-N
    • LACHT: O1C([H])([H])[C@@]23C([H])([H])[C@@]41[C@]([H])([C@](C([H])([H])[H])(C([H])([H])[C@]([H])(/C(/[H])=C(\C([H])([H])[H])/C([H])([H])[H])O4)O[C@@]1([H])[C@@]([H])([C@@]([H])([C@]([H])([C@]([H])(C([H])([H])[H])O1)O[H])OC(C([H])([H])[H])=O)OC(C([H])([H])[H])=O)[C@@]2([H])C([H])([H])C([H])([H])[C@]1([H])[C@@]2(C([H])([H])[H])C([H])([H])C([H])([H])[C@@]([H])(C(C([H])([H])[H])(C([H])([H])[H])[C@]2([H])C([H])([H])C([H])([H])[C@@]31C([H])([H])[H])O[C@@]1([H])[C@@]([H])([C@]([H])([C@]([H])(C([H])([H])O1)O[C@@]1([H])[C@@]([H])([C@@]([H])([C@]([H])([C@]([H])(C([H])([H])[H])O1)O[H])O[H])O[H])O[H])O[H]

Berekende eigenschappen

  • Exacte massa: 980.534
  • Monoisotopische massa: 980.534
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 6
  • Aantal waterstofbondacceptatoren: 18
  • Zware atoomtelling: 69
  • Aantal draaibare bindingen: 11
  • Complexiteit: 1960
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 25
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 5.621
  • Topologisch pooloppervlak: 248Ų

Experimentele eigenschappen

  • Dichtheid: 1.34
  • Brekindex: 1.589
  • PSA: 247.82000
  • LogboekP: 3.16350
Aanbevolen leveranciers
上海嵘奥生物技术有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
上海嵘奥生物技术有限公司
Nanjing Jubai Biopharm
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing Jubai Biopharm
Beyond Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shandong Jing Kun Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.